

HPLC retention time for Ethyl 4-chlorobenzoate and related compounds

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Compound of Interest

Compound Name: *Ethyl 4-chlorobenzoate*

Cat. No.: *B1584416*

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A Comprehensive Guide to the HPLC Retention Times of **Ethyl 4-chlorobenzoate** and Related Compounds

For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of structurally similar compounds is fundamental for method development, impurity profiling, and quality control. This guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention times for **Ethyl 4-chlorobenzoate** and its key structural analogues, including positional isomers and compounds with varying para-substituents. The data presented herein is based on established chromatographic principles and compiled from various sources to provide a representative comparison.

Data Presentation: Comparative Retention Times

The following table summarizes the expected retention times for **Ethyl 4-chlorobenzoate** and related compounds under a typical isocratic RP-HPLC method. The retention times are estimated based on the general principles of reversed-phase chromatography, where retention increases with hydrophobicity. The specific values are illustrative and intended for comparative purposes.

Compound Name	Structure	para-Substituent	Estimated Retention Time (min)
Ethyl 4-fluorobenzoate	<chem>C9H9FO2</chem>	-F	8.2
Ethyl 4-chlorobenzoate	<chem>C9H9ClO2</chem>	-Cl	9.5
Ethyl 4-bromobenzoate	<chem>C9H9BrO2</chem>	-Br	10.1
Ethyl 4-methylbenzoate	<chem>C10H12O2</chem>	-CH ₃	9.1
Ethyl benzoate	<chem>C9H10O2</chem>	-H	7.5
Ethyl 2-chlorobenzoate	<chem>C9H9ClO2</chem>	(ortho-Cl)	8.9
Ethyl 3-chlorobenzoate	<chem>C9H9ClO2</chem>	(meta-Cl)	9.3

Experimental Protocols

The retention time data is predicated on the following detailed experimental protocol for isocratic reversed-phase HPLC analysis.

Instrumentation:

- A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade, ultrapure)
- Phosphoric acid (analytical grade)

- Analytical standards of **Ethyl 4-chlorobenzoate** and related compounds (>99% purity)

Chromatographic Conditions:

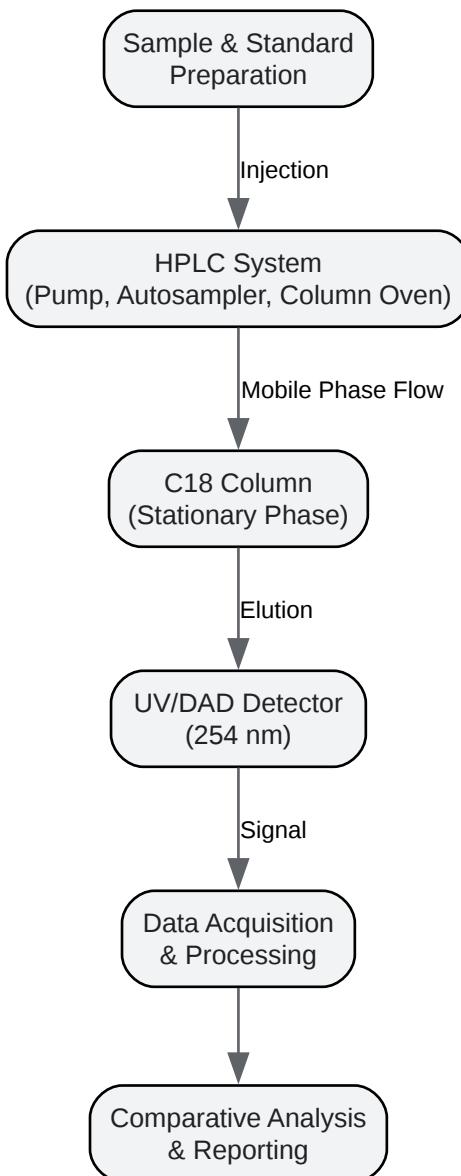
Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	15 minutes

Standard and Sample Preparation:

- Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each analytical standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.
- Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method and filter through a 0.45 µm syringe filter before injection.

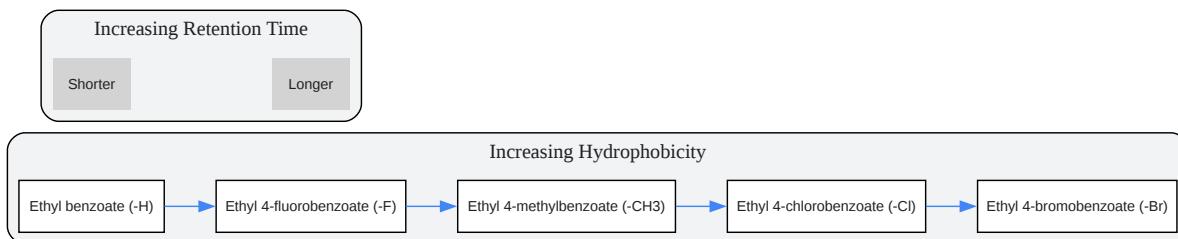
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship governing the retention behavior of the analyzed compounds.



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HPLC experimental workflow for the analysis of ethyl benzoate derivatives.

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Logical relationship between substituent hydrophobicity and HPLC retention time.

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